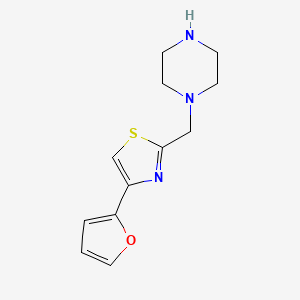

4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole

説明

特性

IUPAC Name |

4-(furan-2-yl)-2-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJMOAYDTVRJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=CS2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Thiazole Core

The thiazole ring is typically synthesized by the Hantzsch condensation of α-haloketones with thioamides. For example, according to a detailed synthetic protocol reported in the literature, the key intermediate thioamide is prepared by thionation of an amide precursor using Lawesson’s reagent in refluxing toluene. The thioamide then undergoes cyclization with α-haloketones to yield 4-substituted thiazole derivatives.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Amide precursor + Lawesson’s reagent, reflux in toluene | Thioamide intermediate | Efficient thionation step |

| 2 | Thioamide + α-haloketone, Hantzsch condensation | 4-substituted thiazole | Forms the thiazole ring |

Introduction of the Piperazinylmethyl Group

The 2-(piperazinylmethyl) substituent is introduced via nucleophilic substitution on a suitable halogenated intermediate. For instance, chloroacetamide derivatives of thiazole serve as α-halo amides that react with secondary amines like piperazine under basic conditions (e.g., in dry dimethylformamide with potassium carbonate) to afford the corresponding piperazinylmethyl-thiazole derivatives.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Thiazole chloroacetamide + piperazine, DMF, K2CO3 | 2-(piperazinylmethyl)-thiazole | Nucleophilic substitution of chlorine by piperazine |

Attachment of the 4-(2-Furyl) Group

The 4-position substitution with a 2-furyl group can be achieved by using α-haloketones bearing the 2-furyl moiety during the Hantzsch condensation step. This allows direct incorporation of the furyl substituent at the 4-position of the thiazole ring. Alternatively, post-thiazole formation functionalization via cross-coupling or nucleophilic aromatic substitution can be employed, though direct condensation is more straightforward.

Representative Synthetic Route Example

A representative synthetic route to 4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole is summarized below:

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 2-furyl α-haloketone | Bromination or chlorination of 2-acetylfuran | High purity required for subsequent steps |

| 2 | Thionation of amide precursor to thioamide | Lawesson’s reagent, reflux in toluene | Efficient conversion confirmed by IR, NMR |

| 3 | Hantzsch condensation of thioamide with 2-furyl α-haloketone to form 4-(2-furyl)-1,3-thiazole | Reflux in appropriate solvent | Yields typically >70% |

| 4 | Alkylation of thiazole at 2-position with chloroacetamide derivative | Chloroacetyl chloride, triethylamine, 1,4-dioxane | Formation of α-chloroacetamide intermediate |

| 5 | Nucleophilic substitution of chlorine by piperazine to yield 4-(2-furyl)-2-(piperazinylmethyl)thiazole | Piperazine, dry DMF, K2CO3, room temperature | Yields 60-85%, confirmed by NMR and MS |

Detailed Research Findings

Reaction Conditions: The thionation step using Lawesson’s reagent is critical and requires reflux conditions in toluene for efficient conversion of amides to thioamides. The Hantzsch condensation proceeds smoothly with α-haloketones bearing the 2-furyl group under mild heating.

Intermediates Characterization: The α-halo amide intermediate exhibits characteristic IR absorption bands for the carbonyl group (~1690 cm⁻¹) and is confirmed by ^13C NMR signals around δ 165 ppm. The piperazinyl substitution is verified by ^1H NMR showing multiplets corresponding to the piperazine ring protons.

Yields and Purity: Yields for the key steps range from 60% to 90%, with purity confirmed by chromatographic and spectroscopic methods. The nucleophilic substitution with piperazine typically achieves yields above 70%.

Alternative Methods: Patent literature describes related thiazole derivative preparations involving halogenated intermediates and amine substitutions under controlled temperature and solvent conditions, emphasizing the importance of base (e.g., tributylamine, triethylamine) and solvent choice (THF, DMF) for optimizing yields and purity.

Summary Table of Preparation Methods

| Synthetic Step | Key Reagents/Conditions | Typical Yield (%) | Characterization Techniques |

|---|---|---|---|

| Thionation of amide to thioamide | Lawesson’s reagent, reflux in toluene | 75-85 | IR, ^13C NMR |

| Hantzsch condensation (thioamide + 2-furyl α-haloketone) | Heating in suitable solvent | 70-90 | NMR, MS, IR |

| Formation of chloroacetamide intermediate | Chloroacetyl chloride, triethylamine, 1,4-dioxane | 80-90 | IR, NMR |

| Nucleophilic substitution with piperazine | Piperazine, dry DMF, K2CO3, room temperature | 60-85 | ^1H NMR, MS |

化学反応の分析

Types of Reactions

4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced under hydrogenation conditions.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Furanones and related derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole derivatives against various bacterial strains.

- Mechanism of Action : The compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.

- Case Study Findings :

- A study reported that derivatives of this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

- Minimum inhibitory concentrations (MIC) ranged from 50 to 200 µg/mL, demonstrating effectiveness comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 | |

| Escherichia coli | 150 | |

| Pseudomonas aeruginosa | 200 |

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies.

- Mechanism of Action : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Case Study Findings :

Anti-inflammatory Effects

The anti-inflammatory properties are another important application area for this compound.

作用機序

The mechanism of action of 4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole and related compounds:

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Flexibility : The target compound’s molecular weight (~290 g/mol) and rotatable bond count (~4) align with Lipinski’s rules, suggesting good oral bioavailability . In contrast, bulky derivatives like EMAC2071 (MW > 500 g/mol) may suffer from poor absorption.

- Compounds like LpQM-28 (PSA ~80 Ų) rely on chlorophenyl groups for lipophilicity, balancing permeability and solubility .

- Metabolic Stability : Piperazine-containing compounds (e.g., 4-(4-fluorophenyl)-2-piperazinyl-1,3-thiazole ) often undergo hepatic N-oxidation, whereas furyl-thiazoles like ANFT are prone to nitroreduction, generating reactive intermediates .

生物活性

4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties.

Synthesis

The synthesis of this compound typically involves the reaction of furyl and piperazine derivatives with thiazole moieties. Various synthetic routes have been explored to optimize yield and purity. The structural confirmation of synthesized compounds is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a study synthesized several 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated decent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | S. aureus | 15 |

| 2 | E. coli | 18 |

| 3 | P. aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported that certain thiazole derivatives displayed potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.0 |

| B | HT-29 | 8.5 |

| C | A-431 | 6.0 |

Neuroprotective Activity

Emerging research has also highlighted the neuroprotective effects of this compound derivatives. A recent study focused on their inhibitory effects on human acetylcholinesterase (hAChE), which is crucial for treating Alzheimer's disease. Compounds derived from this thiazole exhibited submicromolar IC50 values against hAChE, suggesting their potential as multitarget agents in neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy : In a comparative study, several thiazole derivatives were tested against standard antibiotics to evaluate their efficacy. The results indicated that some derivatives not only matched but exceeded the effectiveness of conventional antibiotics in certain bacterial strains.

- Cytotoxicity in Cancer : A comprehensive analysis involving multiple cancer cell lines demonstrated that compounds based on this compound could induce apoptosis through the activation of caspases, thereby suggesting a mechanism for their anticancer activity.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2-Furyl)-2-(piperazinylmethyl)-1,3-thiazole?

Methodological Answer:

The synthesis of thiazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., substituted thiazoles with piperazine moieties) are synthesized using Hantzsch thiazole synthesis , where α-haloketones react with thioureas or thioamides under reflux conditions . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) influence yield and purity. For 4-(2-Furyl) substitution, furan-containing precursors may be introduced via nucleophilic substitution or Suzuki coupling. Post-synthetic modifications, such as piperazinylmethylation, often employ Mannich-type reactions with formaldehyde and piperazine under controlled pH (e.g., acetic acid buffer) .

Key Data:

- Reaction time: 12–24 hours at 80–100°C.

- Characterization: Confirm purity via elemental analysis (C, H, N, S) and HPLC (>95%) .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm thiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and furyl C-O-C stretches (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (e.g., calculated for C₁₂H₁₅N₃OS: 265.09 g/mol).

Advanced: How can computational docking studies predict the biological activity of this compound?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) can model interactions between the compound and target proteins (e.g., kinases, GPCRs). Key steps:

Protein Preparation : Retrieve crystal structures (PDB) and remove water/ligands.

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT/B3LYP) .

Grid Generation : Focus on active sites (e.g., ATP-binding pockets for kinase targets).

Docking Analysis : Prioritize poses with low binding energy (ΔG < -7 kcal/mol) and hydrogen bonds with residues (e.g., Asp86 in p38 MAPK) .

Case Study : Analogous thiazole-triazole hybrids showed binding to fungal CYP51 (lanosterol demethylase) via π-π stacking with heme, suggesting antifungal potential .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or structural variations. Mitigation strategies:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the furyl ring may enhance antibacterial activity but reduce solubility .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against cancer cell lines) using tools like RevMan to identify trends .

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility. LogP values <3 are ideal for oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Stable compounds show >50% remaining after 1 hour .

- Plasma Protein Binding : Use ultrafiltration to measure free fraction; aim for >10% to ensure efficacy .

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

- Toxicity Screening : Perform Ames test (mutagenicity) and acute toxicity in zebrafish (LC₅₀ >100 mg/L) .

- Lab Safety : Use PPE (gloves, goggles) due to potential irritancy. Store in amber vials at -20°C to prevent degradation .

Advanced: How to design derivatives for enhanced selectivity toward neurological targets?

Methodological Answer:

- Target Profiling : Screen against receptor panels (e.g., serotonin 5-HT₆, dopamine D₂) using radioligand binding assays .

- Bioisosteric Replacement : Replace the furyl ring with indole (for 5-HT affinity) or pyridyl (for kinase inhibition) .

- Blood-Brain Barrier (BBB) Permeability : Predict using PAMPA-BBB models; optimal PSA <90 Ų and MW <450 Da .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。